molecular formula C14H21N3O3S B1485694 tert-butyl (3R,4R)-3-hydroxy-4-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate CAS No. 2277321-36-3

tert-butyl (3R,4R)-3-hydroxy-4-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate

Cat. No.: B1485694
CAS No.: 2277321-36-3
M. Wt: 311.4 g/mol
InChI Key: CASJCBOQAUGWQN-GHMZBOCLSA-N
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Description

Tert-butyl (3R,4R)-3-hydroxy-4-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H21N3O3S and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of complex pyrrolidine derivatives, including methods for introducing substituents that influence molecular conformation and reactivity, showcases the versatility of pyrrolidine-based compounds in organic synthesis. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate demonstrates the synthetic accessibility of substituted pyrrolidines with specific stereochemistry, useful in the development of pharmaceuticals and materials (Didierjean et al., 2004).

Mechanistic Studies and Reactions

  • Investigations into the reactions of pyrrolidine and pyridine derivatives, such as the unexpected C–S bond cleavage observed during the hydrazination of certain esters, provide insight into the reactivity and potential synthetic applications of these molecules. Such studies are critical for understanding the chemical behavior of compounds containing sulfonyl and pyrrolidine functionalities (Nordin et al., 2016).

Application in Drug Design and Synthesis

  • The design and synthesis of pyrrolidine-based inhibitors, such as those targeting influenza neuraminidase, illustrate the application of pyrrolidine derivatives in medicinal chemistry. The development of potent inhibitors based on pyrrolidine cores, like A-192558, emphasizes the compound's relevance in designing antiviral agents (Wang et al., 2001).

Crystallography and Molecular Packing

  • X-ray crystallography studies of pyrrolidine derivatives, such as tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, reveal detailed information on molecular conformation, packing, and intermolecular interactions. Such structural insights are invaluable for the rational design of materials and pharmaceuticals, indicating how modifications to the pyrrolidine core can affect molecular properties (Naveen et al., 2007).

Properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-(4-methylpyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-9-5-6-15-12(16-9)21-11-8-17(7-10(11)18)13(19)20-14(2,3)4/h5-6,10-11,18H,7-8H2,1-4H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASJCBOQAUGWQN-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC2CN(CC2O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)S[C@@H]2CN(C[C@H]2O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl (3R,4R)-3-hydroxy-4-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate
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tert-butyl (3R,4R)-3-hydroxy-4-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 3
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tert-butyl (3R,4R)-3-hydroxy-4-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 4
tert-butyl (3R,4R)-3-hydroxy-4-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 5
tert-butyl (3R,4R)-3-hydroxy-4-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate
Reactant of Route 6
tert-butyl (3R,4R)-3-hydroxy-4-[(4-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate

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